2-fluoro-1-methyl-1H-1,3-benzodiazole chemical structure and properties
2-fluoro-1-methyl-1H-1,3-benzodiazole chemical structure and properties
An In-Depth Technical Guide to 2-Fluoro-1-methyl-1H-1,3-benzodiazole: Structure, Properties, and Synthetic Strategies for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-fluoro-1-methyl-1H-1,3-benzodiazole (also known as 2-fluoro-1-methyl-1H-benzimidazole), a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in public literature, this document constructs a robust scientific profile by leveraging data from closely related analogs and established synthetic methodologies. We will delve into its chemical structure, predicted physicochemical properties, plausible synthetic routes, and expected spectroscopic characteristics. Furthermore, this guide will explore the rationale behind its potential applications in drug development, grounded in the well-documented benefits of incorporating fluorine and N-methyl substituents into the benzimidazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiulcer, antihypertensive, and anticancer effects.[1][2] The strategic incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy to enhance their therapeutic profile.[3] The unique electronic properties of fluorine can significantly influence a compound's metabolic stability, binding affinity to biological targets, and membrane permeability.
Specifically, the introduction of a fluorine atom at the 2-position of the benzimidazole ring, coupled with N-methylation at the 1-position, is anticipated to yield a molecule with enhanced drug-like properties. The strong carbon-fluorine bond can increase metabolic stability by blocking oxidative metabolism at that position. The methyl group at the N1 position can improve lipophilicity and may influence the compound's interaction with biological targets. This guide will provide an in-depth analysis of the resulting molecule, 2-fluoro-1-methyl-1H-1,3-benzodiazole.
Chemical Structure and Nomenclature
The molecule of interest is systematically named 2-fluoro-1-methyl-1H-1,3-benzodiazole. The term "1,3-benzodiazole" is synonymous with "benzimidazole." Therefore, the more common name for this compound is 2-fluoro-1-methyl-1H-benzimidazole .
The chemical structure consists of a benzene ring fused to an imidazole ring, with a fluorine atom attached to the carbon at position 2 and a methyl group attached to one of the nitrogen atoms at position 1.
Caption: Chemical structure of 2-fluoro-1-methyl-1H-1,3-benzodiazole.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale/Source |
| Molecular Formula | C₈H₇FN₂ | Based on chemical structure |
| Molecular Weight | 150.16 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for benzimidazole derivatives |
| Melting Point | 170-190 °C | Based on similar compounds like 5-fluoro-2-methyl-1H-benzo[d]imidazole (177-179°C) |
| Boiling Point | > 300 °C | Expected for a stable heterocyclic compound of this molecular weight |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol | Common for benzimidazole derivatives |
| pKa (of conjugate acid) | ~4-5 | The electron-withdrawing fluorine at C2 will lower the basicity of the N3 nitrogen compared to 1-methylbenzimidazole. |
| LogP | ~2.0 | The addition of a methyl group increases lipophilicity compared to 2-fluoro-1H-benzimidazole (XLogP3 = 1.7)[4] |
Synthesis and Methodologies
A plausible and efficient synthesis of 2-fluoro-1-methyl-1H-benzimidazole can be envisioned in a two-step process starting from commercially available materials. The overall strategy involves the formation of the 2-fluorobenzimidazole core followed by N-methylation.
Caption: Proposed synthetic workflow for 2-fluoro-1-methyl-1H-benzimidazole.
Step 1: Synthesis of 2-Fluoro-1H-benzimidazole
A common route to 2-halobenzimidazoles involves the synthesis of a 2-benzimidazolecarboxylic acid intermediate followed by a fluorinative decarboxylation.
Protocol:
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Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole:
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In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.
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Add ethyl 2,2,2-trifluoroacetate (1.1 equivalents) to the solution.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
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Hydrolysis to 2-Benzimidazolecarboxylic acid:
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Suspend the 2-(trifluoromethyl)-1H-benzimidazole in an aqueous solution of a strong base, such as 2M sodium hydroxide.
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Heat the mixture to reflux for 12-24 hours until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., 2M HCl) to precipitate the carboxylic acid.
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Filter the precipitate, wash with cold water, and dry under vacuum.
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Fluorinative Decarboxylation:
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This step can be achieved using a fluorinating agent such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
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Dissolve the 2-benzimidazolecarboxylic acid in a suitable solvent like acetonitrile.
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Add Selectfluor™ (1.2 equivalents) portion-wise to the solution at room temperature.
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Stir the reaction mixture for 2-4 hours.
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After completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield 2-fluoro-1H-benzimidazole.
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Step 2: N-Methylation
The N-methylation of the benzimidazole ring can be readily achieved using a variety of methylating agents.
Protocol:
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N-Methylation of 2-Fluoro-1H-benzimidazole:
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Dissolve 2-fluoro-1H-benzimidazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
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Add a base, such as potassium carbonate (1.5 equivalents), to the solution.
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To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 6-12 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, pour the reaction mixture into cold water to precipitate the product.
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Filter the solid, wash with water, and dry. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
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Spectroscopic Characterization (Predicted)
The structure of the synthesized 2-fluoro-1-methyl-1H-benzimidazole would be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:
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¹H NMR (in CDCl₃ or DMSO-d₆):
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Aromatic protons: Multiplets in the range of δ 7.2-7.8 ppm (4H). The exact splitting pattern will depend on the solvent and any long-range couplings with the fluorine atom.
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N-methyl protons: A singlet at approximately δ 3.8-4.0 ppm (3H).
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¹³C NMR (in CDCl₃ or DMSO-d₆):
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Aromatic carbons: Signals in the range of δ 110-145 ppm.
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C2 carbon: A doublet with a large one-bond C-F coupling constant (¹JCF) in the range of 160-180 ppm.
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N-methyl carbon: A signal around δ 30-35 ppm.
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¹⁹F NMR (in CDCl₃ or DMSO-d₆):
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A singlet is expected for the fluorine atom at the 2-position. The chemical shift will be dependent on the reference standard used.
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Mass Spectrometry (MS):
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The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 150.16 g/mol .
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Applications in Drug Discovery and Development
The 2-fluoro-1-methyl-1H-benzimidazole scaffold is a promising starting point for the development of novel therapeutic agents for several reasons:
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Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life of a drug candidate.[3]
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Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the binding pocket of a target protein, potentially increasing binding affinity and potency.[3]
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Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the benzimidazole ring system, which can influence its ionization state at physiological pH. This can affect its solubility, membrane permeability, and interactions with the target protein.
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Proven Bioactivity of the Scaffold: Benzimidazole derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors in oncology and as agents targeting various receptors in the central nervous system. The introduction of the fluoro-methyl substitution pattern can be a key strategy to optimize lead compounds in these areas.
Conclusion
While 2-fluoro-1-methyl-1H-1,3-benzodiazole remains a relatively underexplored molecule in the scientific literature, its structural features suggest significant potential as a valuable building block in medicinal chemistry. This technical guide has provided a comprehensive theoretical framework, including a plausible, high-yielding synthetic route and predicted physicochemical and spectroscopic properties. The strategic combination of the privileged benzimidazole scaffold with fluorine and N-methyl substitution offers a compelling rationale for its investigation in the pursuit of novel therapeutics with improved pharmacological profiles. Further experimental validation of the synthesis and properties outlined herein is warranted to fully unlock the potential of this promising compound.
References
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A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance - SRR Publications. (2023, June 21). Retrieved from [Link]
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SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[5]DIAZEPINES Magd - LOCKSS: Serve Content. (2011, August 30). Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-1H-benzimidazole. Retrieved from [Link]
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Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4739. [Link]
